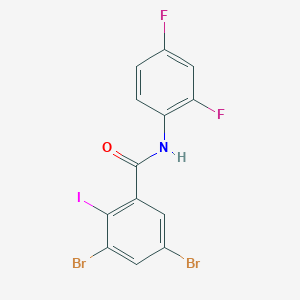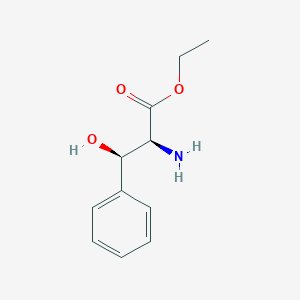
ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is an ester derivative of phenylalanine, an essential amino acid, and exhibits unique stereochemistry due to its two chiral centers. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate typically involves the esterification of (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs more efficient and scalable methods. One such method involves the use of flow microreactor systems, which allow for continuous production with better control over reaction conditions and higher yields . This method is more sustainable and versatile compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ethyl (2S,3R)-2-oxo-3-phenylpropanoate.
Reduction: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanol.
Substitution: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoamide.
Scientific Research Applications
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of peptides and proteins with specific stereochemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. For example, it can inhibit aminopeptidases by binding to their active sites, thereby affecting protein metabolism .
Comparison with Similar Compounds
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can be compared with other similar compounds such as:
(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar stereochemistry but different functional groups.
(2S,3R)-2-amino-3-hydroxy-3-(4-methylsulfonyl)phenylpropanoate: A derivative with a sulfonyl group, offering different chemical reactivity and applications
These compounds share similar structural features but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 |
InChI Key |
RCUYHYDTFXMONZ-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


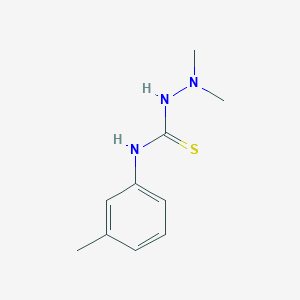
![1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12452499.png)
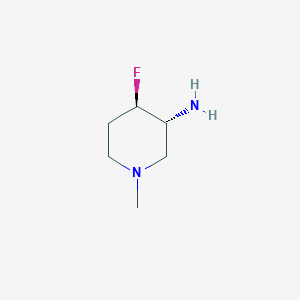
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)
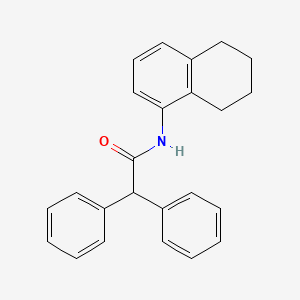
![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B12452562.png)
![2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452568.png)
![3-Phenyl-2-thioxo-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidin-4-one](/img/structure/B12452573.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12452577.png)
![N-benzyl-1-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B12452584.png)
